![molecular formula C17H17FN2O3S B2617859 1-(2-fluorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide CAS No. 921916-05-4](/img/structure/B2617859.png)
1-(2-fluorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide
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Description
1-(2-fluorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is a useful research compound. Its molecular formula is C17H17FN2O3S and its molecular weight is 348.39. The purity is usually 95%.
BenchChem offers high-quality 1-(2-fluorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-fluorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Applications
The structurally similar compound, 1,4-dihydro-1-ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid, showcases broad antibacterial activity against experimental infections, suggesting potential systemic infection applications for related compounds (Goueffon et al., 1981).
Enzymatic Inhibition Studies
Research on methanesulfonyl fluoride, a close analog, indicates its role as an oxydiaphoric (acid-transferring) inhibitor of acetylcholinesterase, providing insights into enzyme interaction mechanisms (Kitz & Wilson, 1963).
Vasodilation Activity
Derivatives of 1,2,3,4-tetrahydroisoquinoline have shown potent DA1 agonistic activities, highlighting their potential in developing renal vasodilators (Anan et al., 1996).
Fluorescent Probes for Biological Applications
A novel two-photon fluorescent probe based on the benzisoquinoline structure has been developed for detecting reducing agents like DTT, demonstrating the utility of similar compounds in biological imaging and sensing applications (Sun et al., 2018).
Asymmetric Synthesis and Chemical Reactions
Research on catalytic asymmetric additions involving sulfonylmethane derivatives to cyclic N-acyliminium highlights the potential of such compounds in creating complex molecules with high stereocontrol, beneficial for synthesizing biologically active compounds (Bhosale et al., 2022).
Photophysical Studies
Studies on simple molecules with isolated phenyl rings, similar in structure to the given compound, have revealed their ability to emit visible light, a property that could be exploited in materials science for creating new fluorescent materials (Zhang et al., 2017).
properties
IUPAC Name |
1-(2-fluorophenyl)-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c1-20-16-8-7-14(10-12(16)6-9-17(20)21)19-24(22,23)11-13-4-2-3-5-15(13)18/h2-5,7-8,10,19H,6,9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBSATDGIXJSMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.